molecular formula C11H9N3O B13130438 N-Phenyl-2-pyrimidinecarboxamide

N-Phenyl-2-pyrimidinecarboxamide

Cat. No.: B13130438
M. Wt: 199.21 g/mol
InChI Key: VGIXRPZLCZJOTI-UHFFFAOYSA-N
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Description

N-Phenyl-2-pyrimidinecarboxamide is an organic compound with the molecular formula C11H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-2-pyrimidinecarboxamide can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with aniline in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2-pyrimidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

N-Phenyl-2-pyrimidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-2-pyrimidinecarboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound’s ability to interact with multiple pathways makes it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific interactions with molecular targets and its versatility in undergoing various chemical reactions. Its unique structure allows for modifications that can enhance its biological activity and selectivity .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-phenylpyrimidine-2-carboxamide

InChI

InChI=1S/C11H9N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H,(H,14,15)

InChI Key

VGIXRPZLCZJOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CC=N2

Origin of Product

United States

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